molecular formula C10H12FNO2 B12067624 3-(3-Fluoro-4-methoxyphenoxy)azetidine

3-(3-Fluoro-4-methoxyphenoxy)azetidine

Cat. No.: B12067624
M. Wt: 197.21 g/mol
InChI Key: QIBMNPKRNGNJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-4-methoxyphenoxy)azetidine (CAS 2228257-27-8) is a high-purity azetidine-based chemical building block designed for pharmaceutical research and discovery. The compound features a fluorinated and methoxylated phenoxy group attached to the azetidine ring, a scaffold of significant interest in medicinal chemistry for its constrained three-dimensional structure and potential to improve the physicochemical properties of drug candidates . Azetidine derivatives are recognized as key pharmacophores in the development of novel therapeutic agents. Recent research highlights the application of similar fluorinated azetidin-2-ones as potent antiproliferative agents. Specifically, such compounds have been designed as analogues of the microtubule-targeting agent Combretastatin A-4 (CA-4) and have demonstrated potent, nanomolar-range activity against various human breast cancer cell lines, including MCF-7 and triple-negative subtypes . These related fluorinated β-lactams function by inhibiting tubulin polymerization, disrupting microtubule dynamics, and inducing apoptosis in cancer cells, thereby positioning the azetidine core as a valuable template in oncology drug discovery . This product is intended for research purposes as a versatile synthetic intermediate. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenoxy)azetidine

InChI

InChI=1S/C10H12FNO2/c1-13-10-3-2-7(4-9(10)11)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3

InChI Key

QIBMNPKRNGNJGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2CNC2)F

Origin of Product

United States

Synthetic Methodologies for 3 3 Fluoro 4 Methoxyphenoxy Azetidine and Analogous Scaffolds

General Strategies for Azetidine (B1206935) Ring Construction and Functionalization

The construction of the strained four-membered azetidine ring requires specific synthetic approaches. Several key methodologies have been developed for this purpose.

Cyclization and Cycloaddition Approaches for Azetidine Ring Formation

The formation of the azetidine ring can be achieved through various cyclization and cycloaddition reactions. rsc.orgresearchgate.net Intramolecular SN2 reactions, where a nitrogen atom attacks a carbon with a leaving group like a halogen or mesylate, are a common strategy. nih.gov Additionally, ring contraction of larger rings, such as α-bromo-N-sulfonylpyrrolidinones, can yield N-sulfonylazetidines. rsc.org

Photocatalysis has also emerged as a powerful tool. For instance, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by visible light and an Iridium(III) photocatalyst, can produce azetidines. rsc.org Another innovative approach is the photo-induced copper-catalyzed [3+1] radical cascade cyclization of simple alkyl amines with alkynes, which is notable for its atom economy and activation of two C-H bonds. nih.gov

Other notable methods include:

Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination. rsc.org

Titanium(IV)-mediated Kulinkovich-type coupling of oxime ethers and alkyl Grignard reagents to form spirocyclic NH-azetidines. rsc.org

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition, which has been advanced for azetidine synthesis. nih.gov

Reductive Amination and Cyclization Strategies for Azetidine Precursors

Reductive amination is a versatile method for creating precursors that can then be cyclized to form the azetidine ring. This often involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. While direct reductive amination to form azetidines is less common in the provided literature, the principle of forming a key C-N bond that can then participate in a ring-closing step is fundamental. For example, N-Boc-3-azetidinone can undergo reductive amination with N-acyl-piperazines as part of a strategy to build more complex molecules containing the azetidine scaffold. rsc.org

Intramolecular Aminolysis of Epoxy Amines in Azetidine Synthesis

A significant advancement in azetidine synthesis is the intramolecular aminolysis of epoxy amines. nih.govbohrium.comfrontiersin.orgresearchgate.net This method provides an alternative route to construct the azetidine ring, particularly for those with adjacent functional groups that can be further modified. nih.govfrontiersin.org

Specifically, the Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines in high yields. nih.govbohrium.comfrontiersin.orgelsevierpure.com This reaction is tolerant of various functional groups, including those that are sensitive to acid or are Lewis basic. nih.govbohrium.comfrontiersin.org The catalyst promotes a C3-selective intramolecular aminolysis, leading to the desired azetidine product. nih.govfrontiersin.org Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product is responsible for the observed regioselectivity. nih.govfrontiersin.org

The general reaction conditions involve using a catalytic amount of La(OTf)₃ in a solvent like 1,2-dichloroethane (B1671644) (DCE) under reflux. frontiersin.org

Deoxofluorination and Bromofluorination for Fluorinated Azetidines

The introduction of fluorine into the azetidine scaffold can significantly alter its properties. Deoxofluorination is a one-step nucleophilic substitution that replaces a hydroxyl group with a fluorine atom and is a key method for creating fluorinated compounds from readily available alcohols. nih.gov Reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) are used for this purpose. researchgate.net However, in N-heterocyclic systems, neighboring group participation can sometimes lead to rearrangements, a phenomenon that has been exploited to synthesize fluorinated five-, six-, and seven-membered N-heterocycles. researchgate.net

Bromofluorination of olefins using reagents like BrF₃ is another method to introduce fluorine. tau.ac.il This reaction typically proceeds with Markovnikov regioselectivity and anti-addition stereospecificity, even with deactivated olefins. tau.ac.il The resulting vicinal bromofluoro compounds can then be used as precursors for fluoroamines. tau.ac.il

Targeted Synthesis of 3-Phenoxyazetidine (B1367254) Derivatives

The synthesis of 3-phenoxyazetidine derivatives, such as the target compound, requires the formation of an ether linkage between the azetidine ring and a substituted phenol (B47542).

Nucleophilic Substitution Reactions in the Formation of Phenoxyazetidine Linkages

The ether linkage in 3-phenoxyazetidines is typically formed through a nucleophilic substitution reaction. libretexts.org In this reaction, a phenoxide acts as the nucleophile, attacking an electrophilic carbon on the azetidine ring that bears a suitable leaving group.

A common strategy involves the reaction of a 3-hydroxyazetidine derivative with a phenol in the presence of reagents that facilitate the substitution. Alternatively, a pre-formed phenoxide can be reacted with an azetidine bearing a leaving group at the 3-position. The principles of nucleophilic substitution, where a stronger nucleophile displaces a weaker one, are central to this transformation. libretexts.org The specific conditions for synthesizing 3-(3-Fluoro-4-methoxyphenoxy)azetidine would involve the reaction of 3-hydroxyazetidine (or a derivative with a good leaving group at the 3-position) with 3-fluoro-4-methoxyphenol (B50614).

Synthesis Utilizing Substituted Phenols as Precursors (e.g., 3-Fluoro-4-methoxyphenol)

The construction of the 3-aryloxyazetidine moiety, central to the target compound, is commonly achieved via nucleophilic substitution reactions. A primary strategy involves the coupling of a substituted phenol with an azetidine ring bearing a suitable leaving group at the 3-position. The Williamson ether synthesis is a classic and versatile method for this transformation. masterorganicchemistry.comyoutube.com

In this approach, the substituted phenol, such as 3-fluoro-4-methoxyphenol, is first deprotonated with a base to form a more nucleophilic phenoxide. This phenoxide then displaces a leaving group on a protected azetidine ring, typically a tosylate, mesylate, or halide, in an SN2 reaction. masterorganicchemistry.comyoutube.com

A general scheme for this synthesis is as follows:

Phenoxide Formation : 3-Fluoro-4-methoxyphenol is treated with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the corresponding sodium or potassium phenoxide. youtube.com

Nucleophilic Substitution : The phenoxide is reacted with a 3-substituted azetidine, such as N-protected 3-iodoazetidine (B8093280) or azetidin-3-yl tosylate. The N-protecting group, often a tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn) group, is crucial for preventing side reactions and facilitating handling.

Deprotection : The final step involves the removal of the N-protecting group to yield the target compound, this compound.

The efficiency of the Williamson ether synthesis is dependent on the reaction conditions and the nature of the substrates. Primary alkyl halides or sulfonates on the azetidine ring are preferred to minimize competing elimination reactions. masterorganicchemistry.com

Table 1: Key Reagents and Conditions for Williamson Ether Synthesis of 3-Aryloxyazetidines

StepReagent CategorySpecific ExamplesPurpose
Phenoxide Formation BaseSodium Hydride (NaH), Potassium Hydride (KH), Sodium Hydroxide (NaOH)Deprotonation of the phenol to form a potent nucleophile. youtube.com
Azetidine Substrate ElectrophileN-Boc-3-iodoazetidine, N-Boc-azetidin-3-yl tosylateProvides the azetidine core with a good leaving group for SN2 reaction.
N-Protecting Group Amine ProtectionTert-butyloxycarbonyl (Boc), Benzyl (Bn)Prevents N-alkylation and other side reactions.
Deprotection Acid / CatalystTrifluoroacetic acid (TFA), Hydrochloric acid (HCl), Palladium on carbon (Pd/C) with H₂Removal of the protecting group to yield the final product.

Multi-step Synthetic Routes to Functionalized 3-(Fluoro-methoxyphenoxy)azetidine Analogues

The synthesis of more complex or diversely functionalized analogues of this compound often requires multi-step sequences. These routes allow for the introduction of various substituents on both the aromatic ring and the azetidine scaffold. nih.gov A common strategy involves building the azetidine ring from acyclic precursors and then introducing the aryloxy group, or vice-versa. organic-chemistry.orgsyrris.jp

One such approach starts with the synthesis of a functionalized azetidine precursor, like 3-hydroxyazetidine, which can be prepared from epichlorohydrin (B41342) and an amine. chemicalbook.com The hydroxyl group can then be converted into a good leaving group (e.g., by tosylation) before coupling with the desired phenol.

Alternatively, functionalization can be achieved on a pre-formed 3-aryloxyazetidine skeleton. For instance, if the nitrogen atom is unprotected, it can be functionalized through reactions like N-arylation or N-alkylation. organic-chemistry.org

A representative multi-step synthesis of a functionalized analogue could involve:

Azetidine Ring Formation : Cyclization of a γ-amino alcohol or a related precursor to form the core azetidine ring. magtech.com.cn

Introduction of the Aryloxy Moiety : Williamson ether synthesis as described in section 2.2.2.

Further Functionalization : Modification of other parts of the molecule. For example, if the initial phenol contained an ester group, it could be hydrolyzed and coupled with an amine to form an amide. researchgate.netuobaghdad.edu.iq

The development of four-component, strain-release driven syntheses has also enabled the rapid assembly of highly substituted azetidines from simple starting materials, offering a modular approach to a diverse library of compounds. nih.govbris.ac.uk

Stereoselective Synthesis of Azetidine Scaffolds

The introduction of chirality into the azetidine ring is of great importance, as stereochemistry often plays a critical role in the biological activity of molecules. nih.gov Several strategies have been developed for the stereoselective synthesis of azetidine scaffolds, which can be adapted to produce enantiomerically pure precursors for compounds like this compound.

Key approaches to stereoselective azetidine synthesis include:

Use of Chiral Auxiliaries : Starting with achiral materials, a chiral auxiliary can be employed to direct the stereochemical outcome of a key bond-forming reaction. The Ellman tert-butanesulfinamide auxiliary, for instance, has been used to synthesize chiral C2-substituted azetidines with high diastereoselectivity. acs.org

Synthesis from the Chiral Pool : Enantiomerically pure starting materials, such as amino acids or carbohydrates, can be converted into chiral azetidines. nih.gov For example, D-glucose has been used to synthesize both enantiomers of 3-hydroxyazetidine carboxylic acids. nih.gov

Asymmetric Catalysis : Chiral catalysts can be used to control the stereochemistry of ring-forming or functionalization reactions. This includes chiral base-catalyzed enantioselective transformations and metal-catalyzed asymmetric reactions. acs.orgnih.gov For example, copper-catalyzed boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with excellent stereocontrol. acs.org

Stereoselective Ring Expansion : The [3+1] ring expansion of chiral methylene (B1212753) aziridines with rhodium-bound carbenes can yield highly substituted methylene azetidines with excellent transfer of chirality. nih.gov

Table 2: Comparison of Stereoselective Synthesis Strategies for Azetidines

StrategyDescriptionAdvantagesKey Precursors/Reagents
Chiral Auxiliary A removable chiral group guides stereoselective transformations. acs.orgPredictable stereochemical outcome, both enantiomers often accessible. acs.orgtert-Butanesulfinamides, Evans oxazolidinones.
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules as starting materials. nih.govresearchgate.netAccess to enantiopure products, well-established starting materials.Amino acids, sugars (e.g., D-glucose), terpenes. nih.gov
Asymmetric Catalysis A small amount of a chiral catalyst generates a large amount of chiral product. acs.orgnih.govHigh efficiency, atom economy, catalytic nature.Chiral phosphine (B1218219) ligands (for Cu, Pd), cinchona alkaloids. acs.orgnih.gov
Ring Expansion Stereoselective expansion of a smaller chiral ring (e.g., aziridine). nih.govAccess to complex substitution patterns, high stereoselectivity. nih.govChiral aziridines, rhodium catalysts, diazo compounds. nih.gov

Catalytic Approaches in Azetidine Synthesis (e.g., Photocatalysis, Metal-based Functionalization)

Modern catalytic methods have revolutionized the synthesis of complex molecules, and azetidines are no exception. These approaches offer mild reaction conditions, high efficiency, and novel pathways for ring formation and functionalization. rsc.orgrsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for constructing azetidine rings. rsc.orgchemrxiv.org These methods often proceed via radical intermediates under mild conditions. One strategy involves the aza-Paternò–Büchi reaction, a [2+2] photocycloaddition of imines and alkenes to form azetidines. rsc.org Another innovative approach is radical strain-release photocatalysis, where readily available azabicyclo[1.1.0]butanes (ABBs) react with radical intermediates generated by a photosensitizer to yield densely functionalized azetidines in a single step. chemrxiv.orgresearchgate.net The Norrish-Yang cyclization, a photochemical reaction of α-aminoacetophenones, can also be used to generate strained azetidinol (B8437883) intermediates. nih.gov

Metal-based Functionalization: Transition metal catalysis is widely used for both the formation of the azetidine ring and its subsequent functionalization. rsc.org

Palladium Catalysis : Palladium-catalyzed reactions are prominent, including intramolecular C-H amination to form the azetidine ring from picolinamide-protected amines. rsc.orgorganic-chemistry.org Palladium is also used in cross-coupling reactions, such as the Buchwald-Hartwig amination, to functionalize the azetidine nitrogen. uni-muenchen.de

Copper Catalysis : Copper catalysts are employed in multicomponent reactions to prepare functionalized azetidines and for N-arylation of β-amino alcohols en route to 2-cyanoazetidines. organic-chemistry.org Asymmetric copper-catalyzed reactions are also crucial for stereoselective synthesis. acs.org

Other Metals : Other metals like lanthanum, titanium, and rhodium also play important roles. Lanthanum(III) triflate has been shown to catalyze the intramolecular regioselective aminolysis of epoxides to afford azetidines. nih.gov Titanium-mediated couplings can synthesize spirocyclic azetidines, while rhodium is key in catalytic ring expansions. rsc.orgnih.gov

These catalytic methods provide powerful and often complementary strategies for accessing the this compound scaffold and its analogues with high levels of control and efficiency.

Spectroscopic and Analytical Characterization Methodologies for 3 3 Fluoro 4 Methoxyphenoxy Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules like 3-(3-Fluoro-4-methoxyphenoxy)azetidine. Through various NMR experiments, it is possible to map out the proton and carbon environments, as well as to directly observe the fluorine and nitrogen atoms within the structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Azetidine (B1206935) Ring and Aromatic Protons

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of protons in a molecule. For this compound, the ¹H NMR spectrum can be divided into two main regions: the aliphatic signals from the azetidine ring and the aromatic signals from the substituted phenoxy group.

Azetidine Ring Protons: The azetidine ring contains a methine proton (CH) at the C3 position and two sets of methylene (B1212753) protons (CH₂) at the C2 and C4 positions.

C3-H (methine): The proton attached to the carbon bearing the phenoxy group is expected to appear as a multiplet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. Its chemical shift would likely be in the range of 4.5-5.0 ppm.

C2-H₂ and C4-H₂ (methylenes): The protons on the carbons adjacent to the nitrogen atom will appear as multiplets. Due to the puckered nature of the azetidine ring, these protons are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and will show coupling to each other (geminal coupling) as well as to the C3 proton (vicinal coupling). These signals are typically observed in the range of 3.5-4.5 ppm. For instance, in a related 3-methoxyazetidine (B35406) hydrochloride, the methylene protons appear as multiplets around 4.05-4.55 ppm chemicalbook.com.

Aromatic Protons: The 3-fluoro-4-methoxyphenoxy group has three protons on the aromatic ring. Their chemical shifts and splitting patterns are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom.

The proton ortho to the methoxy group and meta to the fluorine is expected to be a doublet.

The proton meta to the methoxy group and ortho to the fluorine will be a doublet of doublets due to coupling with both the fluorine and the adjacent proton.

The proton para to the methoxy group and ortho to the fluorine will also appear as a doublet of doublets. These aromatic protons would typically resonate in the region of 6.5-7.5 ppm. The methoxy group itself would present as a sharp singlet around 3.8-4.0 ppm google.com.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Azetidine CH4.5 - 5.0Multiplet (m)
Azetidine CH₂ (C2/C4)3.5 - 4.5Multiplet (m)
Aromatic CH6.5 - 7.5Multiplets (m)
Methoxy OCH₃3.8 - 4.0Singlet (s)
Azetidine NH1.5 - 3.5Broad Singlet (br s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy is used to determine the number of unique carbon atoms and to identify their chemical environments. The spectrum for this compound would show distinct signals for each carbon in the azetidine ring and the phenoxy group.

Azetidine Carbons: The C3 carbon, bonded to the oxygen, would be significantly deshielded, appearing around 70-80 ppm. The C2 and C4 carbons, adjacent to the nitrogen, would appear further upfield, typically in the 45-55 ppm range.

Aromatic Carbons: The aromatic region would display six distinct signals. The carbon attached to the oxygen (C-O) would be the most downfield, likely around 150-160 ppm. The carbon bonded to the fluorine (C-F) would show a large coupling constant (¹JCF) and appear around 150-155 ppm. The other aromatic carbons would resonate between 100-130 ppm. For example, in 3-fluoro-4-methoxybenzoic acid, the carbon attached to fluorine appears at approximately 153 ppm (d, J = 246 Hz) and the carbon attached to the methoxy group appears at 148 ppm chemicalbook.com.

Methoxy Carbon: The methoxy carbon (OCH₃) signal would be found in the upfield region, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Azetidine C3 (CH-O)70 - 80
Azetidine C2/C4 (CH₂-N)45 - 55
Aromatic C-O150 - 160
Aromatic C-F150 - 155 (d, ¹JCF ≈ 240-250 Hz)
Other Aromatic C100 - 130
Methoxy OCH₃55 - 60

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal is sensitive to its electronic environment. For a fluorine atom on a benzene (B151609) ring, the chemical shift can vary, but for a structure like this, it is expected to be in the range of -120 to -140 ppm relative to a standard like CFCl₃. The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons. This technique is particularly useful for confirming the presence and position of the fluorine substituent. bldpharm.comnih.gov

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Azetidine Nitrogen Confirmation

While less common than ¹H or ¹³C NMR, ¹⁵N NMR can provide direct information about the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen is sensitive to its hybridization and substitution. For an unsubstituted azetidine, the ¹⁵N resonance is reported at δ 25.3 ppm (relative to anhydrous ammonia). researchgate.net For this compound, the nitrogen atom is part of a secondary amine within a strained four-membered ring, and its chemical shift would be expected in a similar region, confirming the azetidine ring's nitrogen environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For this compound (C₁₀H₁₂FNO), HRMS would be used to measure the exact mass of the molecular ion [M+H]⁺. This experimentally determined mass can then be compared to the calculated theoretical mass. An exact match (typically within 5 ppm) provides unambiguous confirmation of the molecular formula.

Calculated Molecular Weight: 197.0852 g/mol

Expected [M+H]⁺ ion in HRMS: 198.0925

The fragmentation pattern in the MS/MS spectrum would also be characteristic. Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to ions corresponding to the azetidin-3-ol (B1332694) fragment and the 3-fluoro-4-methoxyphenol (B50614) fragment, or the loss of small neutral molecules from the azetidine ring. This fragmentation data provides further corroboration of the proposed structure. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. okstate.edu Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. nih.govlibretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.

The key functional groups in this molecule are the aromatic ring, the ether linkage, the carbon-fluorine bond, and the secondary amine within the azetidine ring. The presence of an aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org The aryl ether will show a strong C-O-C asymmetric stretching band. The C-F bond will also have a characteristic strong absorption. The N-H bond of the secondary amine in the azetidine ring will show a stretching vibration, and the C-N bond will also be present.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchSecondary Amine (Azetidine)
3000 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic (Azetidine, Methoxy)
1500 - 1600C=C StretchAromatic Ring
1200 - 1300C-O-C Asymmetric StretchAryl Ether
1000 - 1100C-O-C Symmetric StretchAryl Ether
1100 - 1250C-F StretchAryl Fluoride
1150 - 1250C-N StretchAmine

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a particularly valuable method for non-volatile compounds like this compound. nih.gov

A reversed-phase HPLC method, likely using a C18 column, would be suitable for analyzing the purity of this compound. researchgate.net The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be dependent on its polarity and the specific chromatographic conditions. A well-developed HPLC method should show a single, sharp peak for the pure compound, and the peak area can be used for quantification. The purity is often determined by measuring the area percentage of the main peak relative to the total area of all peaks detected at a specific UV wavelength. researchgate.netnih.gov

Table 4: Typical HPLC Parameters for Purity Assessment

ParameterTypical Value/Condition
ColumnC18, e.g., 4.6 x 150 mm, 5 µm
Mobile PhaseGradient or isocratic elution with Water/Acetonitrile or Water/Methanol
Flow Rate0.5 - 1.5 mL/min
DetectionUV-Vis, typically at a wavelength where the aromatic system absorbs, e.g., 254 nm
Column TemperatureAmbient or controlled (e.g., 25-40 °C)

Computational and Theoretical Investigations of Azetidine Based Compounds

Quantum Chemical Calculations for Reaction Mechanism and Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in modern synthetic chemistry for analyzing reaction mechanisms, predicting outcomes, and optimizing reaction conditions before undertaking costly and time-consuming laboratory work. nih.gov These methods allow for the detailed examination of reaction pathways, including the energies of transition states and equilibria. nih.gov

For a molecule like 3-(3-Fluoro-4-methoxyphenoxy)azetidine, which serves as an intermediate in the synthesis of more complex targets, quantum calculations can be pivotal. researchgate.net For instance, in the synthesis of chiral azetidin-3-ones, gold-catalyzed oxidative cyclization of N-propargylsulfonamides proceeds through a reactive α-oxogold carbene intermediate. nih.gov Quantum chemical modeling can elucidate the energy barriers for such transformations, compare competitive reaction pathways, and predict the feasibility of a proposed synthetic route. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in rational drug design, used to predict and analyze how a ligand, such as a derivative of this compound, might bind to a biological target. nih.gov These methods are frequently applied to the class of kinase inhibitors, for which the azetidine (B1206935) moiety is a known component. nih.gov

The process typically begins with molecular docking, where a ligand is computationally placed into the binding site of a target protein to predict its preferred orientation and binding affinity. bioinformation.net For example, studies on Crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor, use docking to validate binding modes within the ATP-binding site of the kinase. bioinformation.netresearchgate.net The results are often ranked using scoring functions that estimate the binding energy. sciencegate.app

Following docking, MD simulations are employed to assess the stability of the predicted ligand-protein complex over time. plos.org An MD simulation models the movements of atoms and molecules, providing a dynamic view of the binding interactions. pnas.org For instance, MD simulations have been used to understand how resistance mutations in the ALK protein affect inhibitor binding by revealing changes in the protein's conformational dynamics. nih.gov The stability of the complex can be further quantified by calculating the binding free energy using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov

Table 1: Example Data from Molecular Docking & Dynamics Studies of Azetidine-Containing Kinase Inhibitors
Compound/SystemTarget ProteinComputational MethodKey Finding / ValueReference
Crizotinib AnalogAnaplastic Lymphoma Kinase (ALK)Molecular DockingDocking score of -5.961 kcal/mol, indicating strong affinity. researchgate.net
CeritinibALK (Wild-type vs. Mutant)MD Simulation, MM/GBSARevealed that the F1174C mutation disrupts a key aromatic network, weakening inhibitor binding. nih.gov
CrizotinibALK Mutant (G1202R)Molecular ModelingG1202R mutation causes steric hindrance that blocks Crizotinib access to the binding pocket. nih.gov
TemozolomideALK (PDB: 2XP2)Docking & MD SimulationComplex Energy of -11,734.7565, stabilized by H-bonds with ARG1275, ASP1160, GLU1167. sciencegate.app
Various LigandsmTOR KinaseMD Simulation (20 ns)Stable complexes achieved with RMSD values under 3.5 Å, indicating stable binding. plos.org

In Silico Exploration of Potential Biological Relevance and Target Identification

Beyond evaluating interactions with known targets, computational methods can be used to predict novel biological targets for a new chemical scaffold. nih.govcapes.gov.br This process, often called in silico target prediction or target fishing, is crucial for understanding the potential therapeutic applications or off-target effects of new molecules derived from intermediates like this compound.

The workflow typically involves using web-based servers and databases such as PharmMapper, SwissTargetPrediction, BindingDB, and ChEMBL. researchgate.netnih.gov These tools compare the 3D shape and chemical features of a query molecule against a vast library of known protein structures and their ligands. capes.gov.br By identifying proteins that are predicted to bind the query molecule, a list of putative targets can be generated. nih.gov

For example, a study on a novel thiazolidinone scaffold used servers like PharmMapper and TarFisDock to identify seven potential protein targets. nih.gov These initial predictions were then substantiated using more rigorous molecular docking analysis to confirm the binding affinity and interaction patterns. nih.gov Such an approach could theoretically be applied to derivatives of this compound to explore their polypharmacology (ability to interact with multiple targets) and guide future experimental validation. capes.gov.br This computational screening is a powerful, hypothesis-generating tool that accelerates the early stages of drug discovery. nih.gov

In Vitro Biological Evaluation of Azetidine Derivatives

Mechanistic Investigations of Molecular Interactions

Enzyme Inhibition Assays (e.g., Serine Hydrolases, Kinases, Phospholipase A2)

No public data from enzyme inhibition assays for 3-(3-Fluoro-4-methoxyphenoxy)azetidine are available. While various azetidine (B1206935) derivatives have been investigated as inhibitors of enzymes like kinases nih.gov, phospholipase A2 nih.govnih.gov, and other hydrolases nih.gov, specific inhibitory concentrations (e.g., IC₅₀ values) or mechanistic details for the subject compound have not been reported in the reviewed literature.

Receptor Binding Studies and Selectivity Profiling

There is no information in the public domain regarding the receptor binding profile or selectivity of this compound. Studies on other azetidine-based molecules show their potential to bind to various receptors, including nicotinic acetylcholine (B1216132) and estrogen receptors nih.govresearchgate.net, but specific binding affinities (e.g., Kᵢ or Kd values) for the compound are not available.

Evaluation of Neurotransmitter Transporter Interactions (e.g., 5-HT, NE, DA reuptake)

No published studies were found that specifically evaluate the interaction of this compound with serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), or dopamine (B1211576) (DA) transporters. The potential for azetidine derivatives to act as monoamine reuptake inhibitors is an active area of research nih.govnih.govnih.govmdpi.comnih.govnih.gov, but experimental data (e.g., IC₅₀ or Kᵢ values) for this particular compound's effect on these transporters are not publicly documented.

Antimicrobial Activity Studies (In Vitro)

Antibacterial Screening against Relevant Strains

No data from in vitro antibacterial screening of this compound against any bacterial strains have been published. Although the azetidine and azetidinone scaffolds are features in some classes of antibiotics and novel antibacterial agents psu.edunih.govnih.govmdpi.comnih.gov, the specific activity (e.g., Minimum Inhibitory Concentration - MIC) of the subject compound has not been reported.

Antifungal Activity Assessment

There are no publicly available results from in vitro antifungal activity assessments for this compound. While related heterocyclic compounds are explored for their antifungal properties mdpi.comnih.govnih.govmdpi.comresearchgate.net, no studies have documented the efficacy of this specific molecule against fungal pathogens.

Antitubercular Activity Evaluation

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents. Azetidine-containing compounds have been identified as a promising class of inhibitors against Mtb.

In a notable study, a series of azetidine derivatives, termed BGAz, were evaluated for their activity against M. tuberculosis. These compounds were identified through a whole-cell phenotypic screen and demonstrated potent bactericidal activity against both drug-sensitive and multidrug-resistant Mtb strains, with Minimum Inhibitory Concentration (MIC₉₉) values often below 10 μM. bldpharm.com The mechanism of action for this class of compounds appears to be distinct from existing drugs, involving the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. bldpharm.comnih.gov

For instance, several BGAz analogues showed significant inhibitory activity against the H37Rv strain of M. tuberculosis. bldpharm.com The core azetidine scaffold is a key feature of these molecules, highlighting its importance for developing new antitubercular chemotherapies. bldpharm.comsigmaaldrich.com While the specific compound this compound was not explicitly detailed in these initial screens, the activity of related analogues underscores the potential of this chemical family.

Compound SeriesTarget OrganismActivity MetricObserved Activity Range (µM)Reference
Azetidines (BGAz)M. tuberculosis (Drug-Sensitive & MDR)MIC₉₉<10 bldpharm.com
BGAz-003 / BGAz-004M. tuberculosis (H37Rv)MIC3.3 bldpharm.com
BGAz-002M. tuberculosis (H37Rv)MIC6.2 bldpharm.com
BGAz-005M. tuberculosis (H37Rv)MIC7.2 bldpharm.com

Antioxidant Activity Investigations (In Vitro)

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Consequently, the antioxidant potential of novel synthetic compounds is a significant area of research. In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and the Ferric Reducing Antioxidant Power (FRAP) assay are commonly used for this evaluation.

While direct antioxidant data for this compound is not available, studies on other heterocyclic compounds containing methoxyphenyl groups have demonstrated notable antioxidant properties. For example, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown potent radical scavenging activity, in some cases exceeding that of the standard antioxidant, ascorbic acid. The presence of the methoxyphenyl moiety is often associated with the ability to donate a hydrogen atom, a key mechanism in neutralizing free radicals. The evaluation of this compound in such assays would be a logical step to determine if the combination of the azetidine ring and the fluoro-methoxyphenoxy group confers any significant antioxidant capacity.

Assay TypePrincipleCommon StandardSignificanceReference
DPPH Radical ScavengingMeasures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.Ascorbic Acid, TroloxEvaluates free radical scavenging potential.
Ferric Reducing Antioxidant Power (FRAP)Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺).Ascorbic Acid, Ferrous SulfateDetermines the total reducing capacity of a compound.
ABTS Radical ScavengingMeasures the ability to scavenge the ABTS radical cation (ABTS•+).Vitamin C, TroloxApplicable to both hydrophilic and lipophilic compounds.

Cellular Assays for Investigating Biological Effects (e.g., Neuroinflammatory Modulation)

Chronic inflammation, particularly neuroinflammation, is a key factor in the progression of many neurodegenerative diseases. Cellular assays are crucial for identifying compounds that can modulate inflammatory pathways. These assays often use cell lines like RAW 264.7 macrophages or microglia, which are stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response. The ability of a test compound to reduce inflammatory markers, such as nitric oxide (NO) or reactive oxygen species (ROS), is then measured.

The anti-inflammatory potential of azetidine derivatives has been explored. Studies on azetidin-2-one (B1220530) analogues, for instance, have revealed a correlation between their anti-inflammatory and antitubercular activities, possibly linked to the inhibition of the Phospholipase A2 (PLA2) enzyme, which is involved in inflammatory processes. Although these are structurally distinct from this compound, the findings suggest that the azetidine scaffold can be a template for developing anti-inflammatory agents. Investigating the effect of this compound on LPS-stimulated cellular models would be essential to determine its potential for modulating neuroinflammatory responses.

Assay ModelStimulantMeasured EndpointBiological RelevanceReference
LPS-stimulated RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionModels inflammatory response and screens for anti-inflammatory potential.
LPS-stimulated RAW 264.7 MacrophagesLipopolysaccharide (LPS)Reactive Oxygen Species (ROS) ProductionAssesses the ability to mitigate oxidative stress associated with inflammation.
Phospholipase A2 (PLA2) Inhibition AssayN/A (Enzymatic Assay)Enzyme ActivityInvestigates inhibition of a key enzyme in the inflammatory cascade.

Structure Activity Relationship Sar Studies on Azetidine Scaffolds

Influence of Azetidine (B1206935) Ring Substitution on Biological Activity and Specificity

Substitutions on the azetidine ring are pivotal in defining the biological activity and target specificity of derivative compounds. The position and nature of these substituents can dramatically alter a molecule's pharmacological profile.

Research on azetidine-based compounds has demonstrated that the azetidine ring itself is often crucial for biological activity. For instance, in studies on okaramine B, an insecticidal natural product, ring-opening of the azetidine moiety led to a complete loss of activity, highlighting the ring's essential role. bldpharm.comnih.gov

The substitution pattern on the azetidine ring dictates the compound's interaction with its biological target. For example, in the development of dopamine (B1211576) antagonists, modifications at the 3-position of the azetidine ring with different amide moieties significantly influenced their affinity for D2 and D4 receptors. researchgate.net Similarly, in the pursuit of triple reuptake inhibitors, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold were synthesized and evaluated, with specific substitutions leading to promising in vivo activity. nih.gov

Furthermore, the stereochemistry of the substituents on the azetidine ring can be critical. In the synthesis of antimalarial bicyclic azetidines, a stereospecific C(sp³)–H arylation was key to obtaining the desired (2R,3S) stereoisomer, which demonstrated potent in vivo activity. acs.org This underscores the importance of precise three-dimensional arrangement of substituents for effective ligand-target engagement.

The following table summarizes the influence of azetidine ring substitutions on biological activity in various studies.

Scaffold/Compound Class Substitution on Azetidine Ring Biological Target/Activity Key Finding Reference
Okaramine BAzetidine ring openingInsecticidal activityAzetidine ring is essential for activity. bldpharm.comnih.gov
Azetidine-3-carboxamidesAmide moiety at C3Dopamine D2/D4 receptorsSubstituents on the amide's phenyl ring modulate antagonist potency. researchgate.net
3-Aryl-3-oxypropylamine azetidinesVarious substitutionsTriple reuptake inhibitorsSpecific alkylation of the azetidine nitrogen led to promising in vivo antidepressant activity. nih.gov
Bicyclic AzetidinesAryl group at C3Antimalarial (Plasmodium falciparum)Stereospecific introduction of the aryl group is crucial for in vivo efficacy. acs.org
Azetidin-2-ones3-methyl-4-fluorophenyl at C3Antiviral (Human coronavirus 229E)Benzyl (B1604629) group at N1 and the specific C3 substituent are critical for activity. nih.gov

Role of Fluorine and Methoxy (B1213986) Substituents on the Phenoxy Moiety in Biological Recognition

The presence of fluorine and methoxy groups on the phenoxy moiety of 3-(3-Fluoro-4-methoxyphenoxy)azetidine is not incidental; these substituents are strategically employed in medicinal chemistry to fine-tune a molecule's properties for optimal biological recognition.

The fluorine atom , being highly electronegative and relatively small, can significantly alter the electronic properties of the aromatic ring. This can influence pKa, dipole moment, and the potential for hydrogen bonding, all of which are critical for ligand-target interactions. In some cases, a fluorine atom can displace a water molecule at a protein's binding site, leading to enhanced affinity. The introduction of fluorine can also block metabolic pathways, thereby increasing the compound's in vivo half-life. nih.gov For example, in the context of azetidin-2-ones, a 3-methyl-4-fluorophenyl group at the C3 position was found to be a key pharmacophoric feature for antiviral activity. nih.gov

The methoxy group can also play several roles. It is a hydrogen bond acceptor and can influence the conformation of the molecule. The methoxy group's impact on a drug's metabolic stability and pharmacokinetic profile is also a significant consideration in drug design. mdpi.com In certain molecular contexts, the methoxy group can be involved in crucial binding interactions with the target protein. For instance, studies on quinoxaline (B1680401) derivatives have shown that methoxy groups can replace fluorine atoms under certain reaction conditions, indicating their influence on the chemical reactivity and potential binding modes of the molecule. nih.gov

The combination of a fluoro and a methoxy group on the phenoxy ring, as seen in this compound, creates a specific electronic and steric profile that can enhance binding affinity and selectivity for a particular biological target.

The table below outlines the general roles of fluorine and methoxy substituents in drug design.

Substituent Key Properties Potential Effects on Biological Recognition Reference
FluorineHigh electronegativity, small sizeModulates electronic properties, pKa, and dipole moment. Can form favorable interactions at the binding site. Blocks metabolic oxidation. nih.gov
MethoxyHydrogen bond acceptor, can influence conformationParticipates in hydrogen bonding with the target. Can improve metabolic stability and pharmacokinetic properties. mdpi.com

Conformational Analysis and its Impact on Ligand-Target Binding

The rigid nature of the azetidine ring restricts the number of accessible conformations a molecule can adopt. This pre-organization can be advantageous for binding to a biological target, as less conformational entropy is lost upon binding, potentially leading to higher affinity.

The puckered nature of the azetidine ring can be influenced by its substituents. Fluorine, in particular, has a pronounced effect on the conformational preferences of cyclic systems. Studies on fluorinated prolines, which share structural similarities with substituted azetidines, have shown that the position and stereochemistry of the fluorine atom can enforce a specific ring pucker. nih.govresearchgate.netnih.gov This conformational biasing is critical as the three-dimensional shape of the ligand must be complementary to the topology of the target's binding site for effective recognition.

For instance, in the context of VHL E3 ubiquitin ligase ligands, the C4-exo ring pucker of a hydroxyproline (B1673980) core is critical for binding. Fluorination at the C3 position was found to stabilize a C4-endo pucker, which would be expected to decrease binding affinity. researchgate.net This highlights the subtle yet profound impact of fluorine substitution on the conformational landscape and, consequently, on biological activity.

The conformational rigidity of the azetidine scaffold in this compound, combined with the specific orientation of the phenoxy group dictated by the ether linkage at the 3-position, presents a well-defined three-dimensional structure to a potential biological target. This can be a key factor in achieving high binding affinity and selectivity.

Iterative Design and Optimization Strategies in Azetidine-Based Research

The development of potent and selective azetidine-based drug candidates often relies on an iterative process of design, synthesis, and biological evaluation. This approach allows for the systematic exploration of the structure-activity landscape and the refinement of a lead compound's properties.

A prime example of this strategy is the development of azetidine-based STAT3 inhibitors. Researchers took an iterative medicinal chemistry approach, systematically varying different parts of the lead compound, including the azetidine core and its substituents. This led to the discovery of analogues with improved potency and physicochemical properties.

This iterative cycle typically involves:

Initial Hit Identification: Screening a library of compounds to find an initial "hit" with some desired biological activity.

SAR Exploration: Synthesizing a series of analogues by making systematic structural modifications to the hit compound. In the context of this compound, this could involve altering the substitution pattern on the phenoxy ring or modifying the groups attached to the azetidine nitrogen.

In Vitro and In Vivo Testing: Evaluating the new analogues for their biological activity, selectivity, and pharmacokinetic properties.

Computational Modeling: Using molecular modeling and conformational analysis to understand the observed SAR and to guide the design of the next generation of compounds.

Through this cyclical process, medicinal chemists can optimize a lead compound to achieve the desired profile of a clinical candidate. The development of many successful drugs has relied on such iterative optimization strategies.

Azetidines As Versatile Chemical Scaffolds for Future Research

Potential for Development of Novel Pharmacological Probes and Research Tools

The strategic incorporation of specific functional groups into a molecular scaffold is a key tactic in the development of pharmacological probes and research tools. The structure of 3-(3-Fluoro-4-methoxyphenoxy)azetidine is a prime example of such strategic design, combining an azetidine (B1206935) core with a substituted phenoxy moiety.

Azetidines themselves are increasingly recognized as privileged structures in medicinal chemistry. researchgate.netnih.gov Their strained four-membered ring can lead to unique conformational constraints and metabolic stability compared to their five- and six-membered counterparts, pyrrolidines and piperidines. researchgate.net This can be advantageous in designing molecules that can effectively probe the binding pockets of biological targets.

The phenoxy group at the 3-position of the azetidine ring provides a handle for diverse interactions with protein targets. Furthermore, the substituents on the phenyl ring—a fluorine atom and a methoxy (B1213986) group—are not merely decorative. Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity, which can modulate the acidity (pKa) of nearby functional groups and influence metabolic stability by blocking sites of oxidation. nih.gov The introduction of fluorine is a well-established strategy to enhance the pharmacokinetic properties of drug candidates. nih.govmdpi.com The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its lipophilicity can be tailored to optimize membrane permeability and bioavailability. mdpi.com

The combination of these features in This compound makes it an attractive building block for creating libraries of compounds for high-throughput screening (HTS) and structure-activity relationship (SAR) studies. nih.gov By systematically modifying the azetidine nitrogen or using this compound as a core to build larger molecules, researchers can investigate the impact of the fluorinated and methoxylated phenoxy group on biological activity. For instance, derivatives of this compound could be developed as selective ligands for G protein-coupled receptors (GPCRs) or ion channels, where the precise orientation of the substituted aromatic ring could be crucial for binding affinity and selectivity.

The utility of the 3-fluoro-4-methoxyphenol (B50614) moiety, a precursor to the phenoxy portion of the title compound, has been noted in the development of drug discovery platforms, underscoring the relevance of this substitution pattern in probing biological systems. nih.gov

Integration of Azetidine Moieties in Advanced Synthetic Strategies

The synthesis of substituted azetidines has historically been challenging due to the inherent ring strain of the four-membered ring. researchgate.netikm.org.my However, recent advances in synthetic methodology have made these scaffolds more accessible. researchgate.net General strategies for the synthesis of 3-substituted azetidines often involve the cyclization of acyclic precursors or the functionalization of a pre-formed azetidine ring.

For a compound like This compound , a likely synthetic route would involve the nucleophilic substitution of a leaving group at the 3-position of an N-protected azetidine with 3-fluoro-4-methoxyphenol. For example, starting with N-Boc-3-hydroxyazetidine, activation of the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) followed by reaction with the sodium or potassium salt of 3-fluoro-4-methoxyphenol would yield the desired product. The Boc (tert-butyloxycarbonyl) protecting group can then be removed under acidic conditions to provide the free amine of This compound , which is then available for further functionalization.

More advanced strategies for the synthesis of functionalized azetidines include:

Aza-Paternò-Büchi reactions: A photochemical [2+2] cycloaddition to form the azetidine ring. nih.gov

Ring expansion of aziridines: This can be a powerful method for accessing substituted azetidines.

Intramolecular C-H amination: Palladium-catalyzed reactions have been developed for the synthesis of functionalized azetidines from acyclic amine precursors. researchgate.net

The availability of such synthetic routes allows for the integration of the This compound scaffold into more complex molecular architectures, including those for peptidomimetics and macrocycles. The azetidine unit can act as a rigid spacer or a turn-inducing element in peptides, and the phenoxy group can serve as a key pharmacophore.

Future Directions in the Academic Exploration of Fluorinated and Methoxylated Azetidines

The future exploration of fluorinated and methoxylated azetidines, such as This compound , is poised to advance several areas of chemical and pharmaceutical research.

One promising direction is the development of novel positron emission tomography (PET) ligands. The introduction of fluorine-18, a positron-emitting isotope, into molecules like this could enable the in vivo imaging of drug targets in the brain and other organs. The metabolic stability often conferred by fluorine is an advantage for developing imaging agents with favorable pharmacokinetic profiles.

Furthermore, the systematic study of the impact of fluorine and methoxy group positioning on the azetidine scaffold can provide deeper insights into the principles of molecular recognition. By synthesizing and evaluating a matrix of isomers of This compound (e.g., moving the fluorine to the 2- or 5-position of the phenyl ring), researchers can build detailed models of how subtle electronic and steric changes affect biological activity. This can lead to more rational and efficient drug design in the future.

The exploration of this compound and its derivatives as fragments in fragment-based drug discovery (FBDD) is another exciting avenue. The relatively low molecular weight and desirable physicochemical properties of This compound make it an ideal starting point for growing into more potent and selective drug candidates.

Finally, the unique conformational properties of the azetidine ring, influenced by the electronic nature of the 3-substituent, warrant further investigation using computational and experimental methods. Understanding how the fluorine and methoxy groups affect the puckering of the azetidine ring and the orientation of the phenoxy group can inform the design of next-generation therapeutics with improved efficacy and reduced off-target effects.

Compound Data

PropertyValueSource
Compound Name This compoundN/A
CAS Number 2228257-27-8
Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol

Q & A

Q. What computational methods predict interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses with Target X (PDB: 2XYZ).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .

Data Contradiction Analysis

  • Issue : Discrepancies in reported IC50_{50} values for kinase inhibition.
  • Resolution :
    • Assay Variability : Confirm ATP concentration (1 mM vs. 10 µM alters competition).
    • Compound Purity : Re-test batches with HPLC purity >98% to exclude impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.